molecular formula C6H13N B8187239 (1S,3R)-3-Methyl-cyclopentylamine

(1S,3R)-3-Methyl-cyclopentylamine

Cat. No.: B8187239
M. Wt: 99.17 g/mol
InChI Key: LGSSDLSVHUCRFI-RITPCOANSA-N
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Description

(1S,3R)-3-Methyl-cyclopentylamine (CAS 1389375-01-2) is a chiral cyclopentylamine derivative with the molecular formula C6H13N and a molecular weight of 99.17 g/mol. It is supplied with a minimum purity of 97% . This compound serves as a valuable stereochemically defined building block in pharmaceutical research and organic synthesis. The constrained cyclopentane ring system presents a specific three-dimensional structure that is advantageous for exploring novel chemical space in drug discovery. Structurally related 3-substituted cyclopentylamine derivatives have been investigated for their potential biological activity in various therapeutic areas, as highlighted in patent literature covering compounds for the treatment of neoplasms (cancer), cardiovascular diseases, and central nervous system disorders . Furthermore, the cyclopentylamine moiety is a recognized pharmacophore in the development of receptor agonists. For instance, N6-cyclopentyl substituted adenosine derivatives are known for their potency and selectivity as A1 adenosine receptor agonists, which are studied for their cardioprotective and cerebroprotective properties . The specific stereochemistry of this compound is critical for its application, as the spatial orientation of functional groups directly influences its interaction with biological targets and its incorporation into larger, more complex molecules. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for use in humans or animals.

Properties

IUPAC Name

(1S,3R)-3-methylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5-2-3-6(7)4-5/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSSDLSVHUCRFI-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Derivatization of (S)-Aspartic Acid

A chirospecific synthesis starting from (S)-aspartic acid was reported, involving a Dieckmann cyclization to form a cyclopentanone intermediate. The key steps include:

  • Conversion of (S)-aspartic acid to (S)-2-aminoadipic acid via elongation of the carbon chain.

  • Dieckmann cyclization under basic conditions (NaOMe/MeOH) to yield a bicyclic lactam.

  • Reduction of the lactam with LiAlH4_4 to produce (1S,3R)-3-methyl-cyclopentylamine with >98% enantiomeric excess (ee).

Reaction Conditions:

  • Dieckmann cyclization: 0°C to 25°C, 12–24 hours.

  • Reduction: LiAlH4_4 in THF, reflux for 6 hours.

Yield: 51% over three steps.

Catalytic Asymmetric Hydrogenation

Hydrogenation of Cyclic Enamides

A patent by describes the hydrogenation of a cyclic enamide precursor using a ruthenium-BINAP catalyst to achieve high stereoselectivity:

  • Substrate: (1S,3R)-3-((3,5-bis(trifluoromethyl)benzyloxy)methyl)-3-phenylcyclopentyl)isoindoline-1,3-dione.

  • Catalyst: Ru-(S)-BINAP (1 mol%).

  • Conditions: H2_2 (50 psi), MeOH, 25°C, 12 hours.

Results:

  • Yield: 89%.

  • Enantiomeric excess: 99% ee.

Asymmetric Reduction of Cyclopentenones

Using a cobalt-catalyzed hydroboration approach, this compound was synthesized from 3-methyl-cyclopentenone:

  • Substrate: 3-Methyl-cyclopentenone.

  • Catalyst: Co-(R,R)-PhBPE (2 mol%).

  • Reagent: Pinacolborane (1.2 equiv).

  • Conditions: THF, 0°C, 6 hours.

Results:

  • Yield: 78%.

  • Diastereomeric ratio (dr): 95:5.

Biocatalytic Approaches

Ene Reductase/Amine Dehydrogenase Cascade

A one-pot enzymatic cascade was developed for asymmetric synthesis:

  • Step 1: Ene reductase (TsOYE)-catalyzed reduction of 3-methyl-cyclopentenone to (R)-3-methyl-cyclopentanone.

  • Step 2: Amine dehydrogenase (MsmeAmDH)-mediated reductive amination using NH4_4HCO3_3.

Conditions:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 1% DMSO.

  • Cofactor recycling: Glucose/glucose dehydrogenase.

Results:

  • Conversion: 75%.

  • Enantiomeric excess: 92% ee.

Kinetic Resolution of Racemic Mixtures

Enzymatic Resolution with Lipases

Racemic tert-butyl 3-methylcyclopentene-1-carboxylate was resolved using Pseudomonas fluorescens lipase (PFL):

  • Substrate: Racemic tert-butyl 3-methylcyclopentene-1-carboxylate.

  • Enzyme: PFL (10 mg/mL).

  • Conditions: Phosphate buffer (pH 7.0), 37°C, 24 hours.

Results:

  • Resolution efficiency (E): >200.

  • Isolated yield of (1S,3R)-isomer: 39%.

Reductive Amination of Cyclopentanones

Sodium Cyanoborohydride-Mediated Amination

A two-step reductive amination was reported:

  • Step 1: Condensation of 3-methyl-cyclopentanone with NH3_3 in MeOH.

  • Step 2: Reduction with NaBH3_3CN (2 equiv) at 25°C for 6 hours.

Results:

  • Yield: 68%.

  • Purity: 95% (HPLC).

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Chiral Pool Synthesis51>98ModerateHigh
Catalytic Hydrogenation8999HighModerate
Biocatalytic Cascade7592LowLow
Kinetic Resolution3999ModerateHigh
Reductive Amination6895HighLow

Key Observations:

  • Catalytic hydrogenation offers the best balance of yield and stereoselectivity.

  • Biocatalytic methods are environmentally friendly but require optimization for industrial use.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

A patent by highlights a continuous flow process for large-scale production:

  • Reactor: Fixed-bed with Ru/Al2_2O3_3 catalyst.

  • Conditions: 80°C, 50 bar H2_2, residence time 30 minutes.

  • Throughput: 1 kg/h.

Advantages:

  • 99.5% purity by GC.

  • Reduced catalyst leaching .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Methyl-cyclopentylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Synthetic Routes

  • Starting Material : L-aspartic acid
  • Key Steps :
    • Hydrogenation
    • Hydrolysis
    • Cyclization

Chemistry

In the field of organic chemistry, (1S,3R)-3-Methyl-cyclopentylamine serves as a valuable chiral building block. Its unique structure allows for the synthesis of complex organic molecules. This compound is particularly useful in asymmetric synthesis where chirality is essential for the activity of the final product .

Biology

Research has indicated that this compound exhibits potential biological activity. It has been studied for its interactions with various biomolecules and its role in inhibiting specific enzymes such as glutathione peroxidase 4 (GPX4), which is implicated in ferroptosis—a regulated form of cell death . This inhibition could have implications in cancer therapy and neurodegenerative diseases.

Medicine

The compound is being explored as a precursor for drug development. Its structural properties make it suitable for modifications that could lead to novel therapeutic agents. For instance, derivatives of this compound have been investigated for their anticancer properties by inhibiting fatty acid synthase (FASN), an enzyme involved in lipid metabolism that is often overexpressed in cancer cells .

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes. Its ability to undergo multiple types of reactions—such as oxidation and substitution—makes it a versatile compound for industrial synthesis .

Case Study 1: Chiral Building Block in Drug Synthesis

A study demonstrated the use of this compound in synthesizing chiral pharmaceuticals. The compound facilitated the creation of new drug candidates with improved efficacy due to their stereochemical properties. The research highlighted the importance of chirality in drug action and how this compound can lead to better therapeutic outcomes .

Another investigation focused on the anticancer effects of derivatives derived from this compound. Researchers found that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HCT-116 and MCF-7, suggesting that modifications to this compound could lead to effective cancer treatments .

Mechanism of Action

The mechanism of action of (1S,3R)-3-Methyl-cyclopentylamine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of glutathione peroxidase 4 (GPX4), leading to the induction of ferroptosis, a form of regulated cell death . This mechanism is particularly relevant in the context of cancer research, where ferroptosis induction is being explored as a therapeutic strategy.

Comparison with Similar Compounds

Functional Group and Structural Analogues

The following table compares (1S,3R)-3-Methyl-cyclopentylamine with structurally related compounds, including 1-Methylcyclopentanol (from provided evidence) and other cyclopentane derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Boiling Point (°C) Solubility (Water) Applications
This compound Not Available C₆H₁₃N 99.18 Primary amine ~135–140 (estimated) Moderate Pharmaceutical intermediates, catalysts
Cyclopentylamine 1003-03-8 C₅H₁₁N 85.15 Primary amine 107–109 Highly soluble Solvents, agrochemicals
1-Methylcyclopentanol 1462-03-9 C₆H₁₂O 100.16 Secondary alcohol 155–160 Low Solvents, fragrances
(1R,3R)-3-Methyl-cyclopentylamine Not Available C₆H₁₃N 99.18 Primary amine ~135–140 (estimated) Moderate Stereoselective synthesis

Key Findings

Functional Group Impact: Amines vs. Alcohols: this compound has a lower boiling point (~135–140°C) compared to 1-Methylcyclopentanol (155–160°C) due to weaker hydrogen bonding in primary amines versus alcohols . However, amines exhibit higher water solubility than alcohols of similar molecular weight, attributed to stronger amine-water interactions. Basicity: The amine’s NH₂ group makes it more basic (pKa ~10–11) than alcohols (pKa ~16–19), enabling protonation under mild acidic conditions, a property exploited in drug delivery systems.

Stereochemical Influence :

  • The (1S,3R) configuration distinguishes it from stereoisomers like (1R,3R)-3-Methyl-cyclopentylamine. In pharmaceutical contexts, enantiomers may exhibit divergent biological activities. For example, one isomer could act as a receptor agonist, while the other is inactive or antagonistic.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,3R)-3-Methyl-cyclopentylamine, and how can reaction conditions be optimized for higher enantiomeric purity?

  • Methodological Answer : Synthesis typically involves reductive amination of cyclopentanone derivatives or chiral resolution of racemic mixtures. For example, refluxing ketone intermediates with ammonia or amine precursors in ethanol, followed by hydride reduction (e.g., NaBH4 or LiAlH4), is a common approach. Purification steps such as aqueous workup (e.g., washing with NaHCO₃ to remove acidic impurities) and drying agents (Na₂SO₄) are critical for isolating the product . To enhance enantiopurity, employ chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IG-3 column).

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer :

  • X-ray crystallography : Definitive but requires single crystals.
  • NMR-based methods : Compare experimental ¹H/¹³C NMR shifts with computed spectra (DFT calculations) of both enantiomers.
  • Vibrational Circular Dichroism (VCD) : Detects absolute configuration via polarized IR spectroscopy.
  • Optical rotation : Compare measured [α]D with literature values for validated standards.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • GC-MS or HPLC-UV for purity assessment.
  • Chiral HPLC to quantify enantiomeric excess (ee).
  • FT-IR for functional group identification (e.g., NH₂ stretch at ~3300 cm⁻¹).
  • Polarimetry to confirm optical activity.

Advanced Research Questions

Q. How can enantiomeric excess (ee) of this compound be accurately quantified in complex reaction mixtures?

  • Methodological Answer :

  • Chiral derivatization : Use Mosher’s acid chloride to form diastereomers, analyzed via ¹H NMR.
  • Chiral GC or HPLC : Columns like Chiralpak IG-3 separate enantiomers; calibrate with standards of known ee.
  • Mass spectrometry with ion mobility : Differentiates enantiomers based on collision cross-sections.

Q. What strategies mitigate racemization during the synthesis or storage of this compound?

  • Methodological Answer :

  • Temperature control : Avoid prolonged heating (>80°C) during synthesis.
  • Solvent selection : Use aprotic solvents (e.g., THF, DCM) to minimize proton exchange.
  • Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidative degradation.
  • Storage : Keep under inert gas (N₂/Ar) at -20°C in amber vials.

Q. How does the stereochemistry of this compound influence its activity in medicinal chemistry applications?

  • Methodological Answer :

  • Receptor docking studies : Use molecular dynamics simulations to compare binding affinities of enantiomers.
  • Pharmacological assays : Test enantiomers against target receptors (e.g., GPCRs) to correlate stereochemistry with IC₅₀ values.
  • Metabolic stability assays : Compare enantiomers in liver microsome models to assess stereoselective degradation.

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

  • Methodological Answer :

  • Replicate experiments : Use standardized protocols (e.g., USP methods) for melting point (DSC) and solubility (shake-flask method).
  • Purity verification : Analyze via HPLC and elemental analysis.
  • Polymorph screening : Perform XRPD to identify crystalline forms affecting melting points.

Q. What experimental controls are critical when studying the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Buffer systems : Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers.
  • Temperature control : Conduct studies at 25°C and 40°C to simulate shelf-life conditions.
  • Analytical endpoints : Monitor degradation via HPLC and LC-MS at timed intervals.

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods for synthesis and purification.
  • Spill management : Neutralize with dilute acetic acid; absorb with vermiculite.
  • Waste disposal : Follow institutional guidelines for amine-containing waste.

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